molecular formula C10H14O2 B12584516 2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)- CAS No. 203452-58-8

2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)-

Cat. No.: B12584516
CAS No.: 203452-58-8
M. Wt: 166.22 g/mol
InChI Key: PHAVIMQABDNJRU-JTQLQIEISA-N
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Description

2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)- is a complex organic compound with a unique structure that includes a cyclohexenone ring, a hydroxyl group, and a methylethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)- typically involves several steps:

    Formation of the Cyclohexenone Ring: This can be achieved through the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.

    Addition of the Methylethenyl Group: This step can be accomplished through alkylation reactions, using reagents like methylethyl halides in the presence of a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions, such as high-pressure reactors, may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.

    Substitution: The methylethenyl group can participate in substitution reactions, where the double bond can be targeted by electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions may vary, but common reagents include halogens, acids, or bases.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenone derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in drug development for treating various diseases.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one, 3-methyl-6-(1-methylethenyl)-: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-Cyclohexen-1-one, 6-hydroxy-3-methyl-: Lacks the methylethenyl group, which may influence its chemical properties and applications.

Uniqueness

2-Cyclohexen-1-one, 6-hydroxy-3-methyl-6-(1-methylethenyl)-, (6S)- is unique due to the presence of both the hydroxyl and methylethenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

203452-58-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(6S)-6-hydroxy-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-7(2)10(12)5-4-8(3)6-9(10)11/h6,12H,1,4-5H2,2-3H3/t10-/m0/s1

InChI Key

PHAVIMQABDNJRU-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=O)[C@](CC1)(C(=C)C)O

Canonical SMILES

CC1=CC(=O)C(CC1)(C(=C)C)O

Origin of Product

United States

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